3-Mercaptopropyltrichlorosilane
Description
3-Mercaptopropyltrichlorosilane (CAS: Not explicitly listed in evidence; structurally inferred) is an organosilicon compound with the formula Cl₃Si(CH₂)₃SH. It features a trichlorosilane group (-SiCl₃) and a terminal mercapto (-SH) group, enabling dual reactivity: hydrolysis of chlorosilane for surface bonding and thiol-mediated conjugation. This compound is widely used as a coupling agent in materials science, enhancing adhesion between organic polymers and inorganic substrates like glass or metals .
Properties
CAS No. |
88334-67-2 |
|---|---|
Molecular Formula |
C3H7Cl3SSi |
Molecular Weight |
209.6 g/mol |
IUPAC Name |
3-trichlorosilylpropane-1-thiol |
InChI |
InChI=1S/C3H7Cl3SSi/c4-8(5,6)3-1-2-7/h7H,1-3H2 |
InChI Key |
LFISKRQSAQVHQP-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)CS |
Origin of Product |
United States |
Preparation Methods
Conventional Synthesis Routes for Mercaptosilanes
The synthesis of 3-mercaptopropyltrichlorosilane typically involves the nucleophilic substitution of a chloropropylsilane precursor with a sulfur-containing reagent. Two primary pathways dominate industrial production:
Thiolation of 3-Chloropropyltrichlorosilane
This method employs 3-chloropropyltrichlorosilane (Cl(CH₂)₃SiCl₃) reacting with a thiolating agent such as sodium hydrosulfide (NaSH) or thiourea. The reaction proceeds via an Sₙ2 mechanism, where the chloride group is displaced by a mercapto (-SH) group. A phase-transfer catalyst (e.g., benzyltributylammonium chloride) is often introduced to facilitate interfacial reactions in biphasic systems.
Key Reaction:
$$
\text{Cl(CH}2\text{)}3\text{SiCl}3 + \text{NaSH} \xrightarrow{\text{Catalyst, H}2\text{O}} \text{HS(CH}2\text{)}3\text{SiCl}_3 + \text{NaCl}
$$
Hydrosilylation of Allyl Mercaptan
An alternative route involves hydrosilylation of allyl mercaptan (CH₂=CHCH₂SH) with trichlorosilane (HSiCl₃) in the presence of a platinum catalyst. This method offers higher atom economy but requires stringent control over reaction conditions to prevent polysilane formation.
Key Reaction:
$$
\text{CH}2=\text{CHCH}2\text{SH} + \text{HSiCl}3 \xrightarrow{\text{Pt catalyst}} \text{HS(CH}2\text{)}3\text{SiCl}3
$$
Industrial-Scale Optimization: Insights from Patent Literature
Phase-Transfer Catalyzed Synthesis (CN103408582A)
The Chinese patent CN103408582A details a water-mediated, phase-transfer catalytic method for synthesizing 3-mercaptopropyltriethoxysilane, which provides transferable insights for trichlorosilane production.
Procedure:
- Reagent Preparation : Sodium hydrosulfide (70–73% purity) is dissolved in water at a 1:1–1:2 mass ratio.
- Catalyst System : Sodium bicarbonate adjusts the pH to 9–10, while benzyltributylammonium chloride (3–5 wt%) acts as the phase-transfer catalyst.
- Reaction : 3-Chloropropyltriethoxysilane is added dropwise at 80–90°C over 2–3 hours, followed by 8–12 hours of stirring.
- Workup : The organic phase is separated, dried with anhydrous magnesium sulfate, and distilled under reduced pressure (2–3 mmHg).
Performance Metrics:
| Parameter | Value |
|---|---|
| Yield | 85–95% |
| Purity (GC) | >98% |
| Reaction Temperature | 80–90°C |
| Catalyst Loading | 3–5% |
This method emphasizes solvent safety (water instead of ethanol) and avoids toxic hydrogen sulfide gas, making it industrially viable.
Challenges in Trichlorosilane Adaptation
While CN103408582A focuses on triethoxysilane, extrapolating its findings to trichlorosilane requires addressing key differences:
- Reactivity : Trichlorosilane’s higher electrophilicity accelerates hydrolysis, necessitating inert atmospheres.
- Byproduct Management : Chloride ion accumulation may necessitate continuous NaCl removal to prevent side reactions.
Chemical Reactions Analysis
3-Mercaptopropyltrichlorosilane undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like methanol and ammonia. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Mercaptopropyltrichlorosilane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Mercaptopropyltrichlorosilane involves its bifunctional nature. The mercapto group can form strong covalent bonds with metal surfaces, enhancing corrosion resistance and adhesion. The trichlorosilyl group can hydrolyze and condense to form siloxane bonds, creating a stable and durable network on various substrates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Mercaptopropyltrichlorosilane (inferred properties) with structurally related silanes, emphasizing functional groups, reactivity, and applications:
Key Comparative Insights:
Reactivity: Trichlorosilanes (e.g., Methyltrichlorosilane) hydrolyze faster than methoxy-substituted analogues (e.g., 3-Mercaptopropyltrimethoxysilane) due to Cl⁻’s higher leaving group ability . This makes trichlorosilanes more reactive but less stable in humid environments. The -SH group in mercaptosilanes enables thiol-ene "click" chemistry, absent in chloro or cyano variants, facilitating bioconjugation in drug delivery systems .
Thermal Stability :
- Methoxy-substituted silanes (e.g., 3-Mercaptopropyltrimethoxysilane, bp 215°C) exhibit higher thermal stability than trichlorosilanes (e.g., Methyltrichlorosilane, bp 66°C) due to stronger Si-O bonds .
Applications: Mercaptosilanes: Used in biomaterials (e.g., hydroxyapatite coatings for bone implants) and sensors due to thiol functionality . Chlorosilanes: Preferred for waterproofing textiles and electronics encapsulation via rapid silanol formation . Cyanosilanes: Employed in high-strength composites (e.g., carbon fiber-reinforced plastics) due to polar -CN groups enhancing interfacial adhesion .
Safety :
- Trichlorosilanes pose higher acute toxicity (e.g., Methyltrichlorosilane’s flammability ) compared to methoxy derivatives, which primarily cause skin/eye irritation .
Research Findings and Trends
- Surface Modification : 3-Mercaptopropyltrimethoxysilane-modified hydroxyapatite demonstrated 30% higher adhesion strength to titanium substrates compared to unmodified controls, attributed to thiol-metal interactions .
- Hydrolysis Kinetics: Trichlorosilanes hydrolyze 5–10× faster than methoxy analogues in aqueous ethanol (pH 7), critical for industrial coating processes .
- Emerging Applications: Cyanopropyl silanes are gaining traction in flexible electronics, with a 2024 study reporting a 15% increase in conductivity in polydimethylsiloxane (PDMS) composites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
